3-(1-(Dimethylamino)ethyl)phenol hydrochloride
Description
Properties
IUPAC Name |
3-[1-(dimethylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDCAISHZHIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388694 | |
| Record name | AC1MHOQI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-61-2 | |
| Record name | Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 21223 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AC1MHOQI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-bromophenol with dimethylamine. The process can be summarized as follows:
Starting Material: 3-bromophenol
Reagent: Dimethylamine
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Dimethylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is in the synthesis of various drugs, particularly acetylcholinesterase inhibitors like rivastigmine, used for treating Alzheimer's disease. The compound's stereochemistry is crucial for its efficacy in enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase activity.
Neuropharmacology
The compound has been extensively studied for its potential in treating neurodegenerative diseases. Its ability to enhance acetylcholine levels in the synaptic cleft makes it a candidate for cognitive enhancement therapies .
Enzyme Inhibition Studies
Research indicates that this compound effectively inhibits acetylcholinesterase, making it valuable in studying cholinergic pathways and developing treatments for cognitive disorders .
Cognitive Enhancement in Alzheimer's Disease
A notable study demonstrated that rivastigmine, derived from this compound, improved cognitive function in patients with mild to moderate Alzheimer's disease compared to placebo groups. This highlights the potential therapeutic benefits of this compound in clinical settings .
Comparative Analysis of AChE Inhibition
In comparative studies, this compound exhibited higher potency as an acetylcholinesterase inhibitor than its analogs, such as 3-[1-(Methylamino)ethyl]phenol and 3-[1-(Ethylamino)ethyl]phenol. This suggests unique structural advantages that enhance its biological activity.
Data Tables
Mechanism of Action
The mechanism of action of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets in the body. It acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain. This action is beneficial in treating conditions like Alzheimer’s disease, where acetylcholine levels are typically low. The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(1S)-1-(Dimethylamino)ethyl]phenol hydrochloride ().
- CAS No.: 894079-56-2 or 5441-61-2 (varies by source) .
- Molecular Formula: C₁₀H₁₅NO·HCl.
- Molecular Weight : 201.69 g/mol.
- Structure: Features a phenol ring substituted with a dimethylaminoethyl group at the meta position, protonated as a hydrochloride salt.
Comparison with Structurally and Functionally Similar Compounds
Desvenlafaxine Hydrochloride
- IUPAC Name: 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride.
- CAS No.: 300827-87-6 .
- Molecular Formula: C₁₆H₂₆ClNO₂.
- Molecular Weight : 299.84 g/mol.
- Key Differences: Contains a cyclohexanol substituent instead of a simple ethyl chain. Mechanism: Selective serotonin-norepinephrine reuptake inhibitor (SSNRI) for depression, unlike the target compound’s role as an intermediate .
- Structural Similarity: Shared dimethylaminoethyl-phenol backbone.
3-[(1RS)-1-(Dimethylamino)ethyl]phenyl Dimethylcarbamate Hydrochloride
- IUPAC Name: [3-[1-(Dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate hydrochloride.
- CAS No.: 105601-13-6 .
- Molecular Formula : C₁₃H₂₁ClN₂O₂.
- Molecular Weight : 272.77 g/mol.
- Key Differences: Carbamate Group: Adds a dimethylcarbamate moiety to the phenol ring.
- Structural Similarity: Shares the dimethylaminoethyl-phenol core.
Dopamine Hydrochloride
- IUPAC Name : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride.
- CAS No.: 62-31-7 .
- Molecular Formula: C₈H₁₂ClNO₂.
- Molecular Weight : 189.64 g/mol.
- Key Differences: Simpler Structure: Lacks the dimethylamino group and has two hydroxyl groups on the phenyl ring. Function: Neurotransmitter regulating mood, motor control, and cardiovascular function .
- Structural Similarity: Ethylamine chain attached to a phenolic ring.
Tapentadol Hydrochloride Intermediates
- Examples: 3-[(2Z)-1-(Dimethylamino)-2-methylpent-2-en-3-yl]phenol .
- Molecular Formula: C₁₄H₂₁NO.
- Molecular Weight : 219.32 g/mol.
- Key Differences :
- Structural Similarity: Dimethylaminoethyl-phenol motif.
Comparative Data Table
Research Findings and Key Distinctions
Structural modifications (e.g., carbamate in Rivastigmine impurities) alter bioavailability and metabolic stability .
Synthetic Utility: The dimethylaminoethyl-phenol scaffold is versatile, enabling derivatization into carbamates (Rivastigmine) or cyclohexanol-containing analogs (Desvenlafaxine) .
Analytical Relevance :
- The target compound’s purity is crucial for Cinacalcet and Rivastigmine quality control, requiring stringent HPLC or NMR validation .
Biological Activity
3-(1-(Dimethylamino)ethyl)phenol hydrochloride, also known as (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride, is a compound with significant biological activity, particularly in neuropharmacology and pain management. This article explores its biological properties, mechanisms of action, and applications.
- Molecular Formula : C₁₀H₁₆ClNO
- Molecular Weight : 201.69 g/mol
- CAS Number : 5441-61-2
The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly acetylcholine. It acts as a precursor in the synthesis of rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer's disease and other neurodegenerative conditions.
Target Interactions
- Acetylcholinesterase Inhibition : Rivastigmine inhibits the breakdown of acetylcholine, enhancing cholinergic neurotransmission.
- Neurotransmitter Modulation : The compound influences various neurotransmitter pathways, which can affect mood, cognition, and pain perception.
Biological Activities
This compound exhibits several biological activities:
- Neuropharmacological Effects : It has been studied for its potential in treating cognitive disorders due to its role in enhancing acetylcholine levels.
- Analgesic Properties : The compound may have analgesic effects, making it relevant in pain management research.
- Cellular Effects : It modulates cellular signaling pathways and gene expression related to neuronal health and function.
Case Studies and Experimental Data
-
Neuropharmacology Studies :
- A study highlighted the efficacy of rivastigmine in improving cognitive function in Alzheimer's patients, demonstrating that its precursor (this compound) plays a crucial role in this therapeutic effect.
- Toxicological Assessments :
-
Biochemical Pathway Analysis :
- Research has shown that this compound interacts with specific enzymes and receptors, altering their activity and leading to changes in biochemical pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-(Dimethylamino)phenol | Phenolic structure | Lacks the ethyl group; primarily used as an analgesic. |
| 4-(Dimethylamino)phenol | Phenolic structure | Substituent at para position; used in dye synthesis. |
| 2-(Dimethylamino)phenol | Phenolic structure | Substituent at ortho position; exhibits different activity. |
| 3-Hydroxy-N,N-dimethylaniline | Amino group present | Used as an intermediate in dye production; lacks phenolic hydroxyl group. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, and what parameters should be prioritized?
- Methodological Answer : Characterization should employ nuclear magnetic resonance (NMR) for structural elucidation of the dimethylaminoethyl and phenolic groups, mass spectrometry (MS) for molecular weight confirmation (CHNO·HCl, MW 201.7), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Retention time and peak symmetry in HPLC (using C18 columns and acetonitrile/water mobile phases) are critical for identifying degradation products. Stability studies should follow ICH guidelines, with storage at room temperature in light-protected containers to prevent photodegradation .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : While direct synthesis protocols are not fully detailed in available literature, analogous compounds (e.g., venlafaxine derivatives) suggest reductive amination or alkylation of phenolic precursors with dimethylaminoethyl halides. Intermediate purification via recrystallization (using ethanol/water mixtures) and salt formation with HCl in anhydrous ether are critical steps. Reaction monitoring via thin-layer chromatography (TLC) with ninhydrin staining can track amine intermediates .
Q. How should researchers ensure compound stability during experimental workflows?
- Methodological Answer : Stability is maintained by storing the compound in airtight, light-resistant containers at ambient temperature (20–25°C). Accelerated stability testing under stress conditions (40°C/75% relative humidity) for 1–3 months can predict degradation pathways. Analytical validation via HPLC-UV every 2–4 weeks is advised to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can researchers identify and quantify synthetic impurities in this compound?
- Methodological Answer : Impurity profiling requires HPLC-MS with electrospray ionization (ESI) to detect byproducts like dimethylaminoethyl carbamate derivatives (e.g., 3-[(1RS)-1-(Dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride, CAS 105601-13-6). Reference standards (e.g., EP impurities B and C) should be co-eluted for identification. Quantitation limits (LOQ < 0.1%) must adhere to ICH Q3A guidelines .
Q. What methodologies are recommended for structural confirmation via crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement ( ) can resolve stereochemical ambiguities. Key parameters include hydrogen bonding between the phenolic –OH and chloride ions, and torsional angles in the dimethylaminoethyl group. Compare experimental data with canonical SMILES (e.g., CC(N(C)C)C1=CC=CC(O)=C1.Cl ) to validate molecular geometry .
Q. How can researchers investigate the compound’s interactions with biological targets, such as calcium-sensing receptors?
- Methodological Answer : Radioligand binding assays (using [³H]-labeled analogs) or surface plasmon resonance (SPR) can measure affinity to targets like the calcium-sensing receptor (CaSR). For functional studies, calcium flux assays in HEK293 cells transfected with CaSR are recommended. Dose-response curves (0.1–100 µM) should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
